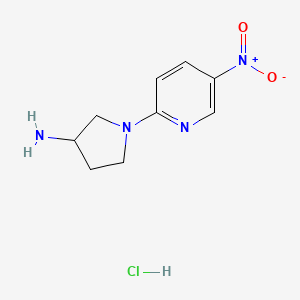
1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by a pyrrolidine ring attached to a nitropyridine moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of a nitropyridine precursor, followed by the formation of the pyrrolidine ring through cyclization reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as Buchwald–Hartwig arylamination .
Analyse Des Réactions Chimiques
1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitropyridine moiety. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The nitropyridine moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biological pathways, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride stands out due to its unique structure and reactivity. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents.
Nitropyridine derivatives: These compounds have the nitropyridine moiety but may lack the pyrrolidine ring. The combination of these two functional groups in this compound provides a unique set of properties that enhance its utility in various applications.
Activité Biologique
1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, also referred to as (S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on various research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C9H12N4O2·HCl
- Molecular Weight : 244.68 g/mol
- CAS Number : 1233860-34-8
Synthesis
The synthesis of (S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves:
- Starting Materials : 5-nitropyridine and (S)-pyrrolidine.
- Reaction Conditions : Common solvents include ethanol or methanol, often with catalysts such as palladium on carbon (Pd/C) for hydrogenation.
- Purification : Techniques like recrystallization or chromatography are used to obtain the final product.
The biological activity of (S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. This compound may modulate pathways related to neurotransmission and metabolic processes, potentially influencing pain perception and neuronal excitability.
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological properties:
- Antinociceptive Activity : Preliminary studies suggest that it may have pain-relieving effects, similar to other pyrrolidine derivatives .
- Neuroprotective Effects : The compound has been investigated for its ability to inhibit voltage-sensitive sodium channels and L-type calcium channels, which are crucial in neuronal excitability and pain pathways .
Comparative Analysis
To better understand its biological activity, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-1-(5-Nitropyridin-2-yl)pyrrolidine | Lacks amine group | Limited activity |
| (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol | Hydroxyl group instead of amine | Moderate neuroactivity |
| (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-carboxylic acid | Carboxylic acid group | Enhanced receptor binding |
This table illustrates the unique structural features of (S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride that contribute to its distinct biological properties.
Case Studies
A notable study evaluated the antinociceptive effects of various pyrrolidine derivatives, including (S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride. The results demonstrated a significant reduction in pain response in animal models, suggesting potential therapeutic applications in managing chronic pain conditions .
Propriétés
Formule moléculaire |
C9H13ClN4O2 |
|---|---|
Poids moléculaire |
244.68 g/mol |
Nom IUPAC |
1-(5-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H12N4O2.ClH/c10-7-3-4-12(6-7)9-2-1-8(5-11-9)13(14)15;/h1-2,5,7H,3-4,6,10H2;1H |
Clé InChI |
QCPBMHLMRLFJAH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















